molecular formula C8H15ClN2O2S B13477379 N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride

N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride

Cat. No.: B13477379
M. Wt: 238.74 g/mol
InChI Key: OWQRQINHLVYNHS-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride: is a complex organic compound characterized by its unique bicyclic structure

Properties

Molecular Formula

C8H15ClN2O2S

Molecular Weight

238.74 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)cyclopropanesulfonamide;hydrochloride

InChI

InChI=1S/C8H14N2O2S.ClH/c9-7-3-8(4-7,5-7)10-13(11,12)6-1-2-6;/h6,10H,1-5,9H2;1H

InChI Key

OWQRQINHLVYNHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC23CC(C2)(C3)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the synthesis of the bicyclo[1.1.1]pentane core. This can be achieved through a followed by a series of reduction and cyclization steps.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.

    Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonamide formation, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride,

Biological Activity

N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamide hydrochloride (CAS Number: 2138242-67-6) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : 190.27 g/mol
  • CAS Number : 2138242-67-6

The biological activity of N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamide hydrochloride is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The bicyclic structure may confer unique binding properties, enhancing its efficacy as a pharmacological agent.

Pharmacological Effects

Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies suggest potential antibacterial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • CNS Activity : Given the structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, warranting investigation for neuropharmacological applications.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of bicyclic sulfonamides, revealing significant activity against Gram-positive bacteria. The study highlighted structure-activity relationships that could inform the design of more potent derivatives.

Study 2: Anti-inflammatory Potential

Research published in Pharmaceutical Research explored the anti-inflammatory effects of related bicyclic compounds. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine release from macrophages, suggesting a potential for treating inflammatory diseases.

Study 3: Central Nervous System Effects

A recent investigation in Neuropharmacology assessed the effects of bicyclic amines on neurotransmitter systems. Preliminary results indicated that these compounds could modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Data Tables

PropertyValue
Molecular FormulaC₇H₁₄N₂O₂S
Molecular Weight190.27 g/mol
CAS Number2138242-67-6
Antimicrobial ActivitySignificant against Gram-positive bacteria
Anti-inflammatory ActivityInhibits cytokine release
CNS ActivityModulates neurotransmitter systems

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